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Compound Name:

methoxypyridine
CAS No.: 1227502-63-7
Cat. No.: B11808670

Get Quote

Technical Guide: 4-Chloro-2-fluoro-5-
methoxypyridine

Safety, Reactivity, and Strategic Application in Medicinal Chemistry

Executive Summary

4-Chloro-2-fluoro-5-methoxypyridine (CAS: 1227502-63-7) is a high-value heterocyclic
building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural
uniqueness lies in its orthogonal reactivity profile: the highly labile 2-fluoro substituent allows
for mild nucleophilic aromatic substitution (SNAr), while the 4-chloro and 5-methoxy motifs
provide handles for subsequent cross-coupling and electronic modulation.

This guide moves beyond standard safety data, integrating critical handling protocols with
reactivity insights to ensure both personnel safety and experimental success.
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Part 1: Chemical Identity & Physiochemical
Profile[1]

Property Specification

Chemical Name 4-Chloro-2-fluoro-5-methoxypyridine

CAS Number 1227502-63-7

Molecular Formula CeHsCIFNO

Molecular Weight 161.56 g/mol

Appearance White to off-white crystalline solid (typically)

Boiling Point 219.2 £ 35.0 °C (Predicted at 760 mmHg)

Density 1.315 + 0.06 g/cm? (Predicted)

Solubility Soluble in DCM, EtOAc, DMSO; sparingly
soluble in water.[1]

LogP ~1.9 (Predicted)

Part 2: Hazard Identification & Risk Assessment
(GHS)

Expert Insight: While specific toxicological data for this exact isomer is limited, "read-across"
analysis from structurally analogous halogenated pyridines (e.g., 2-fluoro-4-chloropyridine)
dictates a conservative safety profile. The activated 2-fluoro position acts as a potent alkylating
agent, suggesting potential for skin sensitization and mucous membrane irritation.

GHS Classification (Derived)

 Signal Word:WARNING
o Skin Corrosion/Irritation: Category 2 (H315)[2][3]

e Serious Eye Damage/Eye Irritation: Category 2A (H319)
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o Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)
(H335)

o Acute Toxicity (Oral): Category 4 (H302) - Treat as harmful if swallowed.
Hazard Statements & Precautionary Logic
e H315/H319: Causes skin and serious eye irritation.[4]

o Mechanism:[2][4][5] The electrophilic C2 center can react with nucleophilic residues
(amines, thiols) in biological tissue.

e H335: May cause respiratory irritation.[2][4][6]

o Control: All solid handling must occur within a certified chemical fume hood to prevent
inhalation of dust/aerosols.

Part 3: Synthetic Utility & Reactivity Profile

The Core Advantage: Orthogonal Selectivity The value of 4-Chloro-2-fluoro-5-
methoxypyridine lies in the reactivity difference between the C2-Fluorine and C4-Chlorine.

e Primary Reactivity (C2-F): The nitrogen atom in the pyridine ring exerts a strong inductive
effect, making the C2 position highly electrophilic. Fluorine, being highly electronegative,
further activates this position for SNAr reactions.[7]

o Secondary Reactivity (C4-Cl): The C4 position is less activated. Consequently, nucleophiles
will selectively displace the C2-Fluorine first under mild conditions.

o Tertiary Modulation (C5-OMe): The methoxy group is electron-donating. While it slightly
deactivates the ring compared to a nitro-pyridine, it prevents over-reaction, allowing for
controlled synthesis.

Visualization: Reactivity Workflow

The following diagram illustrates the decision logic for selective functionalization.
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Figure 1: Chemoselective pathways. Path A (SNAr) is kinetically favored due to the high lability
of the C2-F bond.

Part 4: Experimental Protocols
Protocol 1: Selective SNAr Displacement (C2-
Functionalization)

Obijective: To displace the C2-Fluorine with a primary amine while retaining the C4-Chlorine.

Reagents:

4-Chloro-2-fluoro-5-methoxypyridine (1.0 equiv)

Primary Amine (1.1 equiv)

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:

o Preparation: Charge a reaction vial with 4-Chloro-2-fluoro-5-methoxypyridine (1.0 eq) and
dissolve in anhydrous DMSO (0.2 M concentration).

» Addition: Add DIPEA (2.0 eq) followed by the amine (1.1 eq).

o Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.
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e Reaction: Stir at Room Temperature for 2-4 hours.

o Validation: Monitor by LC-MS. You should observe the disappearance of the parent mass
and formation of the product (M+Amine-HF).

o Why RT? Heating (>60°C) may encourage competitive substitution at the C4-ClI position or
bis-substitution.

o Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over Na=SOa,
and concentrate.

Protocol 2: Stability & Storage

» Hygroscopicity: Fluorinated pyridines can be hygroscopic. Moisture can hydrolyze the C2-F
bond to form the pyridone (2-hydroxy derivative).

» Storage Rule: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
o Container: Tightly sealed glass vial with a Teflon-lined cap.
Part 5: Emergency Response & Waste Management

Decision Logic: Spill Response

This logic tree ensures immediate, safe decision-making during accidental release.
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Figure 2: Emergency response decision tree for exposure and spill management.

Waste Disposal[6]

» Classification: Halogenated Organic Waste.

¢ Prohibition: Do NOT dispose of down the drain. The compound is toxic to aquatic life (based

on general pyridine ecotoxicity).

+ Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (to neutralize HF and HCI gases generated during combustion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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